![molecular formula C12H11Br2NO3S B7474170 2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide](/img/structure/B7474170.png)
2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide, also known as DBMF, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. DBMF belongs to the class of sulfonamides, which are widely used in medicinal chemistry and drug discovery. The unique chemical structure of DBMF makes it a promising candidate for various research applications, including the study of biological processes and the development of new drugs.
Wirkmechanismus
The mechanism of action of 2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cellular processes. 2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide has been shown to inhibit the activity of several protein kinases, which are important regulators of cell growth and division. Additionally, 2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide has been shown to disrupt the function of microtubules, which are essential for cell division and migration.
Biochemical and Physiological Effects:
2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide has been shown to inhibit the migration and invasion of cancer cells, indicating its potential as a new anti-metastatic agent. 2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide has several advantages for use in lab experiments. Its unique chemical structure and mechanism of action make it a valuable tool for studying cellular processes and the development of new drugs. Additionally, the synthesis of 2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide has been optimized to ensure high yield and purity, making it a viable option for large-scale production. However, there are also limitations to the use of 2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide in lab experiments. Its potential toxicity and side effects must be carefully considered, and further studies are needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for the study of 2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide. One potential direction is the development of new drugs based on the chemical structure of 2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide. Its unique chemical properties and mechanism of action make it a promising candidate for the development of new anticancer and anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide and its potential applications in the study of cellular processes. Finally, the potential toxicity and side effects of 2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide must be carefully evaluated to ensure its safety for use in humans.
Synthesemethoden
The synthesis of 2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide involves several steps, including the reaction of 2,5-dibromo-N-methylbenzenesulfonamide with furan-2-carboxaldehyde in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure 2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide. The synthesis of 2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide has been optimized to ensure high yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide has been extensively studied for its potential use in scientific research. One of the most promising applications of 2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide is in the study of biological processes, particularly in the field of cancer research. 2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as a new anticancer agent. Additionally, 2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide has been used as a tool to study the role of specific proteins in cellular processes, providing valuable insights into the mechanisms of various diseases.
Eigenschaften
IUPAC Name |
2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br2NO3S/c1-15(8-10-3-2-6-18-10)19(16,17)12-7-9(13)4-5-11(12)14/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLABMDDQXCKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.